Home > Products > Building Blocks P19241 > 5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine
5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine - 1042777-99-0

5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine

Catalog Number: EVT-1675450
CAS Number: 1042777-99-0
Molecular Formula: C9H15N3S2
Molecular Weight: 229.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Cyclohexyl (5-(2-acetamidobenzo[d]thiazol-6-yl)-2-methylpyridin-3-yl)carbamate (PK68) []

Compound Description: PK68 is a potent inhibitor of receptor-interacting protein 1 kinase (RIPK1), a key enzyme in regulating cellular necroptosis []. Researchers have developed a carbon-11 radiolabeled analog, [11C]PK68, for potential use in positron emission tomography (PET) imaging of RIPK1 [].

2. 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine []

Compound Description: This compound was synthesized as a potential antiproliferative agent, leveraging the presence of both benzothiazole and triazole moieties within its structure [].

3. N-Aryl-4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amines []

Compound Description: This series of compounds, containing a tert-butyl group, a triazole ring, and an aryl group attached to the thiazole core, were synthesized using a green chemistry approach and evaluated for cytotoxicity against human cancer cell lines [].

4. 4-(tert-butyl)-5-(1 H -1,2,4-triazol-1-yl)- N -(2-hydroxy-3,5-diiodinebenzyl)-thiazol-2-amine []

Compound Description: Synthesized via reduction of its corresponding benzylidene precursor, this compound demonstrated good antitumor activity against the Hela cell line with an IC50 value of 26 μM []. Its crystal structure, determined by X-ray diffraction, revealed key intermolecular hydrogen bonds and iodine-iodine contacts contributing to its overall stability [].

5. 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-fluorophenyl)-thiazol-2-amine []

Compound Description: This compound, synthesized by reacting a bromoketone with a thiourea derivative, exhibits good antitumor activity, particularly against the Hela cell line []. X-ray crystallography revealed an intramolecular hydrogen bond contributing to the compound's structural stability [].

6. (4 R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401) []

Compound Description: [18F]T-401 is a novel PET imaging agent designed for visualizing monoacylglycerol lipase (MAGL), an enzyme involved in endocannabinoid and inflammatory signaling []. It demonstrates high uptake in MAGL-rich regions and possesses suitable binding kinetics for quantitative assessment of MAGL levels [].

7. 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives []

Compound Description: This series of compounds was designed to develop new anti-inflammatory drugs. They act as potent and selective COX-2 inhibitors, exhibiting promising analgesic and anti-inflammatory properties in vivo [].

8. 4-(2,4-Difluorophenyl)-N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivatives []

Compound Description: These compounds, characterized by a 2,4-difluorophenyl group and a 1H-1,2,4-triazole moiety attached to the thiazole ring, were evaluated for their antifungal and plant-growth-regulatory activities [].

9. 2-Substituted Phenoxy-N-(4-substituted Phenyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-yl)acetamide Derivatives []

Compound Description: This series of compounds features a substituted phenoxyacetyl group linked to the 2-aminothiazole core, along with a substituted phenyl ring and a triazole moiety. They demonstrated promising antimicrobial activity against various plant fungi and bacteria [].

10. (E)-4-tert-Butyl-N-(2,4-dichlorobenzylidene)-5-(1,2,4-triazol-1-yl)-thiazol-2-amine []

Compound Description: This compound, characterized by a dichlorobenzylidene group attached to the thiazole-2-amine core, showed antitumor activity against Hela and Bel7402 cell lines []. Its crystal structure, determined by X-ray diffraction, provided insights into its structural features [].

11. N-Benzyl­idene-4-(ferrocen­yl)-5-(1H-1,2,4-triazol-1-yl)-1,3-thia­zol-2-amine []

Compound Description: This compound, incorporating a ferrocenyl group and a benzylidene moiety attached to the thiazole-2-amine core, was synthesized as a potential fungicidal agent. Its crystal structure has been determined, providing valuable information about its spatial arrangement [].

12. (E)‐4‐(4‐Chloro­phenyl)‐N‐(5‐methyl‐1,3‐benzo­dioxol‐5‐yl­methylene)‐5‐(1H‐1,2,4‐triazol‐1‐yl)‐1,3‐thia­zol-2‐amine []

Compound Description: This compound, featuring a chlorophenyl, a methylbenzodioxol, and a triazole ring in its structure, was synthesized as a potential fungicidal agent [].

13. [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and its N-oxide Metabolite TG100855 [, ]

Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor with potent activity against various kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4 [, ]. It is primarily metabolized by flavin-containing monooxygenases to its active N-oxide metabolite, TG100855, which exhibits even greater potency than the parent compound [, ].

14. 4-(4-Chloro­phen­yl)-N-phenyl-5-(1H-1,2,4-triazol-1-yl)thia­zol-2-amine [, ]

Compound Description: This compound, bearing a chlorophenyl group, a phenyl group, and a triazole ring attached to the thiazole core, was synthesized as a potential anticancer agent [, ]. Its crystal structure revealed intermolecular hydrogen bonds and C–H⋯Cl interactions, contributing to its stability in the solid state [, ].

15. N-[4-(N,N-Diethyl­amino)benzyl­idene]-4-phenyl-5-(1H-1,2,4-triazol-1-yl)thia­zol-2-amine []

Compound Description: Synthesized as a potential fungicidal agent, this compound features a diethylaminobenzylidene group, a phenyl ring, and a triazole ring connected to the central thiazole ring. Structural studies revealed specific dihedral angles between the different rings within the molecule, offering insights into its conformation [].

16. 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine []

Compound Description: This compound, characterized by a tert-butyl group and a triazole ring attached to the thiazole core, serves as a building block for more complex structures []. Its crystal structure revealed intermolecular N—H⋯N hydrogen bonds that contribute to its stability [].

17. N‐Substituted(Thiazol‐2‐ylidene)pyrazol‐5‐amine Derivatives [, ]

Compound Description: This group of compounds features a thiazole ring directly linked to a pyrazole ring through a ylidene group. These compounds were synthesized by reacting pyrazolylthioureas with ω-bromoacetophenones [, ].

18. 5-(2-Cyclopropylaminopyrimidin-4-yl)-4-(thiophenyl)thiazole Derivatives []

Compound Description: This series of compounds, characterized by a 2-cyclopropylaminopyrimidine and a thiophene ring attached to the thiazole core, were designed based on the potent mosquito larvicidal and antifungal agent, Comp I (4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine). These derivatives exhibited varying degrees of efficacy against mosquito larvae (Culex pipiens pallens) and the phytopathogenic fungus Phytophthora capsici. Notably, compound VIII-6 (5-(2-cyclopropylaminopyrimidin-4-yl)-4-(thiophen-2-yl)thiazol-2-amine) demonstrated the most potent antifungal activity [].

19. 2-amine-3-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]propanoic acid and its 99mTc(I)-tricarbonyl complex []

Compound Description: This compound is a metronidazole derivative designed to selectively target hypoxic tissues. It features a nitroimidazole moiety linked to a propanoic acid through a thioether bridge. This ligand can form a stable 99mTc(I)-tricarbonyl complex, showing potential as a radiopharmaceutical for imaging tumor hypoxia. In vitro studies revealed a preferential uptake of the complex by cells under hypoxic conditions compared to normoxic conditions [].

20. N-(3-benzyl-4-hydroxy-4-methylthiazolidin-2-ylidene)acetamide []

Compound Description: This compound, featuring a thiazolidine ring with a benzyl substituent and an acetamide group, was unexpectedly formed during a one-pot synthesis of thiazol-2(3H)-imine derivatives. Its structure was confirmed through spectroscopic data and X-ray crystallography, revealing the presence of methylene and hydroxyl groups [].

21. 3-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-aryl-1,3,5-oxadiazinane-4-thiones and 1-(4-(Benzo[d]thiazol-2-yl)phenyl)-5-methyl-3-aryl-1,3,5-triazinane-2-thiones []

Compound Description: These two series of compounds, incorporating benzothiazole, oxadiazinane, and triazinane rings, respectively, were synthesized and characterized. The synthesis involved reacting a benzothiazole derivative with aryl isothiocyanates followed by cyclization reactions [].

22. 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles []

Compound Description: This study describes the synthesis and biological evaluation of two series of benzothiazole derivatives. The first series involves a pyrazole ring connected to the benzothiazole through a methylene bridge, while the second series features a triazole ring linked to the benzothiazole via a methylene spacer. Biological activity studies revealed that compounds with chlorine substituents generally exhibited higher toxicity against tested bacteria [].

23. 1-(8-(aryloxy)-2-(trifluoromethyl)Imidazo [1, 2-a]pyrazin-6-yl)ethan-1-amine Derivatives []

Compound Description: This series of compounds, characterized by an imidazopyrazine core decorated with aryloxy and trifluoromethyl substituents, were synthesized and evaluated for their antibacterial activity. The synthesis involved O-alkylation of a key intermediate with various aryl alcohols [].

25. 5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229) []

Compound Description: HNPC-A9229 is a pyrimidine-based fungicide discovered through optimization of earlier lead compounds. It exhibits excellent fungicidal activity against various plant pathogens, surpassing the efficacy of some commercial fungicides. Importantly, HNPC-A9229 demonstrates low toxicity in rats, addressing the safety concerns associated with its predecessor, compound 2a [].

26. 2-{4-(t-amino)-2-(but-2-yn-1-yl)}-1,3-benzothiazole derivatives []

Compound Description: This series of compounds features a benzothiazole core with an alkynyl side chain bearing various cyclic amine substituents. These derivatives were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi. Some of these compounds showed promising activity against specific strains, with MIC values comparable to standard drugs [].

27. (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazides [, ]

Compound Description: These compounds are characterized by a thiazole ring linked to an indoline-2-one moiety through a semicarbazide bridge. They were synthesized and evaluated for their antimicrobial activities [, ].

28. 5-Substituted-2-thiazol-4-n-propylpiperazines []

Compound Description: This series of compounds, featuring a thiazole ring substituted at the 5-position and connected to a propylpiperazine moiety, were investigated as non-imidazole histamine H3 receptor ligands. SAR studies revealed that compound 3a exhibited the highest activity (pA2 = 8.38) but also displayed weak H1-antagonistic activity. The lead compound from this series, ADS-531, showed high affinity for both rat and human H3 receptors and affected neurotransmitter concentrations in the rat brain after subchronic administration [].

29. 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative (4b) []

Compound Description: Compound 4b is a benzothiazole derivative designed as a multitargeted-directed ligand (MTDL) for potential use in treating Alzheimer's disease. It exhibits high affinity for the histamine H3 receptor (Ki = 0.012 μM) and shows inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B) [].

30. Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) []

Compound Description: Compound 3s is another promising MTDL based on the benzothiazole scaffold, exhibiting good affinity for the histamine H3 receptor (Ki = 0.036 μM) and inhibitory activity against AChE, BuChE, and MAO-B [].

31. Benzothiazole‐Propanamide Linker Pyrrolidine (Morpholine) Derivatives []

Compound Description: These compounds are benzothiazole derivatives incorporating a propanamide linker and either a pyrrolidine or morpholine ring. These compounds were designed as multi-target-directed ligands for neurodegenerative disorders and evaluated for their inhibitory potency against MAOs, AChE, and BuChE. Notably, compounds 2c and 2h showed good inhibitory potency against BuChE and selective MAO-B inhibition [].

Properties

CAS Number

1042777-99-0

Product Name

5-(2-(Pyrrolidin-1-yl)ethylthio)thiazol-2-amine

IUPAC Name

5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-amine

Molecular Formula

C9H15N3S2

Molecular Weight

229.4 g/mol

InChI

InChI=1S/C9H15N3S2/c10-9-11-7-8(14-9)13-6-5-12-3-1-2-4-12/h7H,1-6H2,(H2,10,11)

InChI Key

NFRDWNOGNVXNKY-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCSC2=CN=C(S2)N

Canonical SMILES

C1CCN(C1)CCSC2=CN=C(S2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.